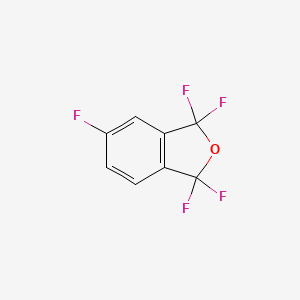

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,3,3,5-pentafluoro-2-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-4-1-2-5-6(3-4)8(12,13)14-7(5,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCGOYCYRPJCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(OC2(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654257 | |

| Record name | 1,1,3,3,5-Pentafluoro-1,3-dihydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651-58-1 | |

| Record name | 1,1,3,3,5-Pentafluoro-1,3-dihydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

An In-depth Technical Guide to the Synthesis of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering unparalleled control over a compound's metabolic stability, lipophilicity, and target-binding affinity. The 1,3-dihydroisobenzofuran (phthalane) core, a motif present in various biologically active molecules, serves as a valuable starting point for novel drug design.[1] This guide details a robust and scientifically grounded synthetic pathway for a novel, highly fluorinated analogue: this compound. By replacing the benzylic methylene groups with geminal difluoro (-CF2-) moieties and introducing fluorine onto the aromatic ring, this compound emerges as a unique chemical building block. This document provides a comprehensive retrosynthetic analysis, detailed step-by-step experimental protocols, and a discussion of the underlying chemical principles, designed to empower researchers in the synthesis and application of this and similar fluorinated heterocycles.

Introduction: The Strategic Value of Fluorinated Isobenzofurans

The Isobenzofuran Scaffold in Modern Chemistry

The 1,3-dihydroisobenzofuran framework is a privileged heterocyclic system that has been explored for a range of applications. Its rigid, planar structure makes it an attractive scaffold for presenting functional groups in a defined three-dimensional space. Derivatives have been investigated for their biological activities and serve as key intermediates in the synthesis of more complex natural products and pharmaceutical agents.[1][2]

The Transformative Impact of Fluorine

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. The pentafluorosulfanyl (SF5) group, for instance, is noted for being a stable, electronegative, and lipophilic alternative to a trifluoromethyl (CF3) group.[3] Similarly, the replacement of a methylene bridge (CH2) with a gem-difluoromethylene group (CF2) is a common bioisosteric substitution. This change can block metabolic oxidation at that position, modulate the acidity of adjacent protons, and alter conformational preferences through stereoelectronic effects, all of which are critical parameters in drug design.

Rationale for the Target Molecule

This compound represents a convergence of these strategic design elements. The tetrafluorinated dihydrofuran ring provides extreme metabolic stability at the 1 and 3 positions, while the fluorine atom at the 5-position modulates the electronic properties of the aromatic system. This molecule is envisioned as a novel building block, particularly as a bioisosteric replacement for benzophenone-type structures or other diaryl motifs prevalent in pharmaceuticals.[4] Its synthesis, while challenging, provides access to a new area of chemical space for drug discovery professionals.

Retrosynthetic Analysis and Synthetic Strategy

A direct synthesis for this specific pentafluoro-isobenzofuran derivative is not established in the literature. Therefore, a logical pathway must be constructed from fundamental principles and analogous transformations. The most robust strategy involves building the molecule from a commercially available, fluorinated aromatic precursor.

The core challenge lies in the construction of the gem-difluoro ether linkages. These are most reliably formed via the fluorination of corresponding carbonyl groups. This insight points to a 1,2-dicarbonyl compound, specifically an acid dichloride, as the key immediate precursor. The aromatic fluorine at the 5-position should be incorporated into the starting material to avoid harsh, late-stage fluorination reactions that could lack regioselectivity.

This logic leads to the following retrosynthetic disconnection:

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 4-fluoro-o-xylene as a viable and commercially available starting material. The proposed forward synthesis will proceed through the oxidation of the methyl groups to carboxylic acids, conversion to the more reactive acid chlorides, and a final, decisive fluorinative cyclization step.

Proposed Synthetic Pathway and Experimental Protocols

The proposed synthesis is a three-step sequence designed for efficiency and scalability. Each step employs well-established chemical transformations, increasing the probability of success.

Caption: Proposed three-step synthetic workflow.

Step 1: Synthesis of 4-Fluorophthalic Acid

-

Principle: This step involves the strong oxidation of the two benzylic methyl groups of 4-fluoro-o-xylene to carboxylic acids. Potassium permanganate (KMnO₄) is a classic, cost-effective, and powerful oxidizing agent for this transformation. The reaction is conducted in an aqueous medium under reflux.

-

Experimental Protocol:

-

To a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 1.5 L of water and 124 g (1.0 mol) of 4-fluoro-o-xylene.

-

Heat the mixture to 95 °C with vigorous stirring.

-

In a separate beaker, dissolve 348 g (2.2 mol) of potassium permanganate (KMnO₄) in 1 L of hot water.

-

Add the hot KMnO₄ solution portion-wise to the reaction flask over 4-5 hours, maintaining the internal temperature between 95-100 °C. The purple color of the permanganate will disappear as it is consumed.

-

After the addition is complete, continue heating and stirring for an additional 2 hours until the purple color persists.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with 200 mL of hot water.

-

Combine the filtrate and washings and concentrate under reduced pressure to a volume of approximately 800 mL.

-

Cool the concentrated solution in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid (HCl).

-

The product, 4-fluorophthalic acid, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 80 °C.

-

Step 2: Preparation of 4-Fluorophthaloyl Chloride

-

Principle: The carboxylic acid groups are converted to the more electrophilic acid chlorides using thionyl chloride (SOCl₂). This activation is crucial for the subsequent fluorination step. A catalytic amount of N,N-dimethylformamide (DMF) is used to generate the Vilsmeier reagent in situ, which accelerates the reaction.[5]

-

Experimental Protocol:

-

In a 500 mL flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), place 92 g (0.5 mol) of dry 4-fluorophthalic acid.

-

Add 250 mL (3.4 mol) of thionyl chloride and 1 mL of DMF.

-

Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours. The reaction is complete when the solid has completely dissolved and gas evolution has ceased.

-

Allow the mixture to cool to room temperature.

-

Distill off the excess thionyl chloride under reduced pressure.

-

The resulting crude 4-fluorophthaloyl chloride can be purified by vacuum distillation or used directly in the next step.

-

Step 3: Fluorinative Cyclization to this compound

-

Principle: This is the key transformation. Sulfur tetrafluoride (SF₄) is a potent and selective fluorinating agent capable of converting carbonyls into gem-difluorides. In this case, it will react with both acid chloride groups, leading to a cyclization event to form the stable dihydroisobenzofuran ring. This reaction is typically performed at high temperatures in a pressure vessel and often requires a catalyst like anhydrous hydrogen fluoride (HF).

-

WARNING: Sulfur tetrafluoride is an extremely toxic and corrosive gas. This procedure must be performed by trained personnel in a specialized high-pressure laboratory with appropriate safety equipment and a dedicated ventilation system.

-

Experimental Protocol:

-

Place 110 g (0.5 mol) of 4-fluorophthaloyl chloride into a 500 mL Hastelloy or stainless-steel autoclave.

-

Cool the autoclave to -78 °C (dry ice/acetone bath) and evacuate the vessel.

-

Condense 130 g (1.2 mol) of sulfur tetrafluoride (SF₄) into the autoclave.

-

Add a catalytic amount of anhydrous hydrogen fluoride (HF) (approx. 2-5 g).

-

Seal the autoclave securely. Allow it to warm to room temperature, then place it in a heating mantle behind a blast shield.

-

Heat the autoclave to 150-170 °C and maintain this temperature for 12-18 hours. The internal pressure will increase significantly.

-

After the reaction period, cool the autoclave to room temperature and then further cool to 0 °C.

-

Slowly and carefully vent the excess SF₄ and other gaseous byproducts through a potassium hydroxide (KOH) scrubber.

-

Open the autoclave and pour the crude liquid product into a mixture of ice water and dichloromethane (DCM) to quench any remaining reactive species.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation under vacuum to yield pure this compound.

-

Expected Characterization Data

The successful synthesis of the target compound must be confirmed through rigorous analytical techniques. The expected data are summarized below.

| Analysis Technique | Expected Result |

| ¹⁹F NMR | Three distinct signals are expected: a triplet corresponding to the aromatic C5-F, and two multiplets or complex signals for the two non-equivalent CF₂ groups at the C1 and C3 positions. |

| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. |

| ¹³C NMR | Aromatic signals showing C-F coupling. Two distinct signals in the aliphatic region (approx. 110-125 ppm) for the CF₂ carbons, both appearing as triplets due to C-F coupling. |

| Mass Spectrometry (GC-MS) | A clear molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₈H₃F₅O. A characteristic fragmentation pattern would also be expected. |

| Infrared (IR) Spectroscopy | Strong C-F stretching bands (approx. 1100-1300 cm⁻¹), C-O-C ether stretching bands, and aromatic C-H and C=C stretching bands. Absence of a C=O stretch (around 1700-1800 cm⁻¹) is critical. |

Conclusion and Outlook

This guide presents a comprehensive and scientifically sound three-step pathway for the synthesis of the novel fluorinated building block, this compound. The proposed route leverages established, high-yielding chemical transformations, beginning with a readily available starting material. While the final fluorinative cyclization step requires specialized equipment and expertise due to the hazardous nature of sulfur tetrafluoride, it represents the most direct and effective method for achieving the desired molecular architecture. The successful synthesis of this compound will provide the research community with a valuable tool for the development of next-generation pharmaceuticals and agrochemicals, enabling the exploration of new chemical space defined by the unique properties of this highly fluorinated scaffold.

References

Please note that direct synthesis literature for the exact target molecule is unavailable; therefore, references are provided for analogous transformations and related chemical principles.

- Vertex AI Search. (2026). 4-Bromo-2,6-difluorobenzaldehyde synthesis. ChemicalBook.

- Weaver, G. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Royal Society of Chemistry.

- ChemicalBook. (2026). 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7.

- Chem-Impex. (n.d.). 4-Bromo-2,6-difluorobenzaldehyde.

- University of Southampton. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. ePrints Soton.

- Kobayashi, K., & Shik, K. (2007). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3).

- Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (n.d.). Zawia University.

- Uoyama, H., Nakamura, K., & Ma, J. (2007). DERIVATIZATION OF TETRAFLUOROBENZO[c]THIOPHENE. PREPARATION OF TETRAFLUOROTHIABENZOPORPHYRIN. HETEROCYCLES, 73.

- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. (n.d.). PMC - NIH.

- Expanding the Repertoire of Low‐Molecular‐Weight Pentafluorosulfanyl‐Substituted Scaffolds. (2022). PMC - NIH.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. imjst.org [imjst.org]

- 3. Expanding the Repertoire of Low‐Molecular‐Weight Pentafluorosulfanyl‐Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide to the Physicochemical Properties of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran

Introduction and Strategic Context

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated scaffolds like this one of considerable interest. This guide provides a comprehensive overview of the core physicochemical properties of this molecule.

Given the limited publicly available experimental data for this specific compound, this document serves a dual purpose: firstly, to present computationally predicted properties based on established theoretical models, and secondly, to provide detailed, field-proven experimental protocols for the empirical determination and validation of these properties. This approach provides researchers with both a predictive framework for initial assessments and a practical guide for subsequent laboratory characterization.

Molecular and Predicted Physicochemical Properties

The foundational properties of a compound dictate its behavior in both chemical and biological systems. The following table summarizes the basic molecular information and computationally predicted physicochemical parameters for this compound.

Table 1: Summary of Molecular and Predicted Physicochemical Data

| Property | Value (Predicted/Calculated) | Rationale and Significance |

| Molecular Formula | C₈H₃F₅O | Defines the elemental composition and molar mass. |

| Molecular Weight | 210.10 g/mol | Crucial for all stoichiometric calculations and analytical techniques. |

| Melting Point | 45 - 65 °C | Influences formulation, purification (crystallization), and handling. The prediction is based on the rigid, planar structure offset by the disruptive effect of fluorine atoms on crystal packing.[1][2][3][4][5] |

| Boiling Point | 180 - 200 °C | Key for purification by distillation and assessing volatility. The prediction reflects the moderate molecular weight and polarity.[6][7][8][9][10] |

| Aqueous Solubility | Low | Affects bioavailability and formulation. High fluorination typically decreases water solubility.[11][12][13][14][15] |

| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | A critical measure of lipophilicity, impacting membrane permeability and ADME properties. Fluorine substitution generally increases logP.[16][17] |

| pKa | Not Applicable (No ionizable group) | The molecule lacks acidic protons or basic sites, and is therefore not expected to ionize under physiological pH. |

Experimental Determination Protocols

The following sections detail the standard operating procedures for the experimental validation of the predicted physicochemical properties. The causality behind methodological choices is explained to ensure robust and reproducible data generation.

Melting Point Determination via Capillary Method

The melting point provides a quick, reliable indication of purity. A sharp melting range (typically <1°C) is characteristic of a pure compound.

Experimental Workflow: Melting Point Determination

Caption: Workflow for Melting Point Determination.

Causality and Expertise:

-

Sample Packing: A finely ground, well-packed sample ensures uniform heat transfer, preventing erroneous readings from air pockets.[18] The 2-3 mm height is optimal; a larger sample size leads to a broader, inaccurate melting range due to thermal gradients.[18]

-

Heating Rate: A slow heating rate near the melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[19] A rapid initial heating saves time, but the final, slow approach is essential for precision.[20][21]

Boiling Point Determination by Micro-Scale (Thiele Tube) Method

This method is ideal for determining the boiling point with small sample volumes, conserving valuable material. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.

Experimental Workflow: Boiling Point Determination

Caption: Micro-Scale Boiling Point Determination Workflow.

Causality and Expertise:

-

Inverted Capillary: The inverted capillary traps vapor. As the liquid is heated, the trapped air and sample vapor expand, exiting as bubbles.[22]

-

Continuous Bubble Stream: A rapid, continuous stream indicates that the liquid's vapor pressure has overcome the atmospheric pressure, and the liquid is boiling.[23][24]

-

Reading on Cooling: The most accurate boiling point is recorded upon cooling. At the precise moment the bubble stream stops and liquid re-enters the capillary, the vapor pressure inside the capillary is exactly equal to the external atmospheric pressure.[22][25] This avoids errors from superheating the liquid.

LogP Determination by Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the gold standard for determining the octanol-water partition coefficient (logP), a critical parameter for predicting a drug's pharmacokinetic properties.

Step-by-Step Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate for at least 24 hours.

-

Sample Preparation: Prepare a stock solution of the compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a known volume of the pre-saturated n-octanol stock solution with a known volume of the pre-saturated water.

-

Equilibration: Shake the vessel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Ensure the temperature is controlled and recorded (typically 25 °C).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water phases.

-

Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation:

-

Calculate the partition coefficient, P: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

Calculate logP: logP = log₁₀(P)

-

Trustworthiness: This protocol is self-validating by requiring analysis of both phases. The total amount of compound recovered from both phases should be consistent with the initial amount added, ensuring mass balance and validating the measurement.

pKa Determination by Potentiometric Titration

For compounds with ionizable groups, the pKa is crucial. While this compound is not expected to have an ionizable center, this protocol is included for completeness in characterizing novel compounds.

Step-by-Step Protocol:

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).[26]

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low). A constant ionic strength is maintained using a background electrolyte like KCl.[27]

-

Titration: Place the solution in a jacketed vessel to maintain constant temperature. Titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[28]

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.[26][29]

Causality and Expertise:

-

Co-solvent Use: For poorly soluble compounds, a co-solvent is necessary. However, this yields an apparent pKa (pₐKa). A series of titrations with varying co-solvent percentages is required to extrapolate back to a purely aqueous pKa.[29]

-

Ionic Strength: Maintaining a constant ionic strength minimizes changes in activity coefficients, ensuring that the measured potential changes are due solely to changes in hydrogen ion concentration.[27]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the three aromatic protons. Their chemical shifts and coupling patterns will confirm the substitution pattern on the benzene ring.

-

¹³C NMR: Will show signals for all eight carbon atoms, with characteristic shifts for the aromatic carbons and the aliphatic carbons of the dihydrofuran ring. C-F coupling will be observed.

-

¹⁹F NMR: This is the most informative technique for this molecule. It will show distinct signals for the fluorine atoms at the 1, 3, and 5 positions. The chemical shifts are highly sensitive to the local electronic environment, and F-F and H-F coupling constants will provide critical structural information.[30][31][32][33] The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make this a powerful and straightforward experiment.[33]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental formula (C₈H₃F₅O). The fragmentation pattern can also offer structural insights, often showing characteristic losses of fluorine or CF₂ groups.[34][35][36][37][38]

Infrared (IR) Spectroscopy

IR spectroscopy will be used to identify key functional groups. Expected characteristic absorptions include:

-

C-F stretching: Strong absorptions in the 1100-1400 cm⁻¹ region.

-

C-O-C stretching (ether): Strong absorptions around 1050-1250 cm⁻¹.

-

Aromatic C=C stretching: Absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H stretching: Absorptions above 3000 cm⁻¹.

Conclusion

This guide provides a robust framework for understanding and characterizing the physicochemical properties of this compound. By combining computational predictions with detailed, validated experimental protocols, researchers can efficiently and accurately build a comprehensive data package for this novel compound. This information is foundational for any further investigation into its potential applications in drug discovery, materials science, and beyond.

References

- Delgado, E. J., & Rojas, C. A. (2018). Recent progress in the computational prediction of aqueous solubility and absorption. Journal of Pharmaceutical Sciences, 107(8), 2034-2041.

- Dearden, J. C. (2017). A Computational Model for the Prediction of Aqueous Solubility That Includes Crystal Packing, Intrinsic Solubility, and Ionization Effects. Molecular Pharmaceutics, 14(9), 3077-3086.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Katritzky, A. R., Kuanar, M., Slavov, S., & Karelson, M. (2010). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model.

- Jorgensen, W. L., & Duffy, E. M. (2002). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules. Journal of Chemical Information and Computer Sciences, 42(5), 1136-1148.

- Avdeef, A. (2012). Recent progress in the computational prediction of aqueous solubility and absorption. Expert Opinion on Drug Discovery, 7(8), 735-755.

- Zhang, C., & Liu, Z. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(17), 174503.

- Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection, 183, 55-64.

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347.

- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons.

-

Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

- Gerig, J. T. (2003). Principles and Topical Applications of 19F NMR Spectrometry. In Annual Reports on NMR Spectroscopy (Vol. 50, pp. 1-76). Academic Press.

- Grabowski, I. J., & Schmidt, J. (2021).

- Llovell, F., & Vega, L. F. (2017).

- Chirico, R. D., & Frenkel, M. (2022). Graph convolutional neural network applied to the prediction of normal boiling point.

- Shcherbina, A., et al. (2024).

- Shimadzu. (2015).

- Sović, I., & Završnik, D. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Arhiv za farmaciju, 69(1), 1-17.

- McKay, G., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10793-10803.

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

- McKay, G., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10793–10803.

-

Quora. (2016, June 30). What is standard procedure to measure boiling point of any liquid?. Retrieved from [Link]

- Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 299-306.

- Lin, A., & Eastburn, M. (2023). Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning. Journal of Student Research.

- Nichols, L. (2022, April 7). 6.

- Al-Dahhan, W. H. (2021, September 19). experiment (1)

- Hong, Q. J., Ushakov, S. V., van de Walle, A., & Navrotsky, A. (2024, March 5). Discovering Melting Temperature Prediction Models of Inorganic Solids by Combining Supervised and Unsupervised Learning. arXiv.

- Akram, M., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- Fair, P. A., et al. (2023). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. Environmental Health Perspectives, 131(3), 037007.

- Hong, Q. J., Ushakov, S. V., van de Walle, A., & Navrotsky, A. (2024). Discovering melting temperature prediction models of inorganic solids by combining supervised and unsupervised learning.

- Vedantu. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.

- ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 122.

- Egolf, L. M., Wessel, M. D., & Jurs, P. C. (1994). Prediction of boiling points and critical temperatures of industrially important organic compounds from molecular structure. Journal of Chemical Information and Computer Sciences, 34(4), 837-845.

- Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium.

- Karthikeyan, M., Glen, R. C., & Bender, A. (2005). General Melting Point Prediction Based on a Diverse Compound Data Set and Artificial Neural Networks.

- Nazare, V. (n.d.).

- Nichols, L. (2022, May 5). 6.

- Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764.

- Gerig, J. T. (2003). Principles and Topical Applications of 19F NMR Spectrometry. Annual Reports on NMR Spectroscopy, 50, 1-76.

- BenchChem. (2025). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.

- Brusseau, M. L. (2023). A Framework for Developing Tools to Predict PFAS Physical–Chemical Properties and Mass-Partitioning Parameters.

- Rayne, S., & Forest, K. (2015). Selecting reliable physicochemical properties of perfluoroalkyl and polyfluoroalkyl substances (PFASs) based on molecular descriptors. Environmental Pollution, 196, 449-458.

-

Chemconnections.org. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

- Petersen, J., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3416-3420.

- Arp, H. P. H., et al. (2006). Predicting the Partitioning Behavior of Various Highly Fluorinated Compounds. Environmental Science & Technology, 40(22), 7298-7304.

Sources

- 1. lwlin.me.berkeley.edu [lwlin.me.berkeley.edu]

- 2. jsr.org [jsr.org]

- 3. [2403.03092] Discovering Melting Temperature Prediction Models of Inorganic Solids by Combining Supervised and Unsupervised Learning [arxiv.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medium.com [medium.com]

- 11. Recent progress in the computational prediction of aqueous solubility and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. approcess.com [approcess.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. westlab.com [westlab.com]

- 21. davjalandhar.com [davjalandhar.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 24. uomus.edu.iq [uomus.edu.iq]

- 25. chemconnections.org [chemconnections.org]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. dergipark.org.tr [dergipark.org.tr]

- 28. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 30. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 31. researchgate.net [researchgate.net]

- 32. cdnsciencepub.com [cdnsciencepub.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 35. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 36. shimadzu.com [shimadzu.com]

- 37. pubs.acs.org [pubs.acs.org]

- 38. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Prospective Analysis of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran: A Technical Guide to a Novel Bioactive Scaffold

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1,1,3,3,5-pentafluoro-1,3-dihydroisobenzofuran is a structurally novel entity with no publicly available data on its mechanism of action or biological activity at the time of this writing. This technical guide, therefore, presents a prospective analysis based on established knowledge of the dihydroisobenzofuran scaffold and the principles of fluorine in medicinal chemistry. The mechanisms and protocols described herein are hypothetical and intended to serve as a foundational framework for future investigation.

Introduction: The Convergence of a Privileged Scaffold and a Powerful Bioisostere

The dihydroisobenzofuran core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Derivatives of this heterocyclic system have been reported to exhibit anticancer, neuroprotective, antimicrobial, and enzyme inhibitory properties.[2][3][4] Concurrently, the strategic incorporation of fluorine into small molecules is a cornerstone of modern drug design, often enhancing metabolic stability, membrane permeability, and target binding affinity.[5][6] The subject of this guide, this compound, represents a unique convergence of these two motifs. While its biological profile is uncharted, its structure invites a compelling hypothesis-driven exploration of its potential therapeutic applications. This document will delineate putative mechanisms of action and provide robust experimental frameworks to test these hypotheses.

Part 1: Putative Mechanisms of Action and Therapeutic Hypotheses

Based on the known pharmacology of isobenzofuran and dihydrobenzofuran derivatives, we can postulate several plausible mechanisms of action for this compound. The extensive fluorination is likely to significantly modulate the electronic and steric properties of the molecule, potentially leading to enhanced potency or a novel pharmacological profile compared to its non-fluorinated counterparts.

Hypothesis 1: Potent and Selective Inhibition of Monoamine Oxidase B (MAO-B)

A number of isobenzofuran-1(3H)-one derivatives have been identified as inhibitors of monoamine oxidases (MAOs), with some showing selectivity for the MAO-B isoform.[7] MAO-B inhibitors are established therapeutics for neurodegenerative conditions such as Parkinson's disease.[7] The pentafluorinated phenyl ring of our subject compound could enhance binding to the hydrophobic active site of MAO-B. The strong electron-withdrawing nature of the fluorine atoms may also influence the interaction with the flavin adenine dinucleotide (FAD) cofactor, which is crucial for the catalytic activity of MAO-B.

The proposed inhibitory mechanism could involve the compound binding deep within the active site of MAO-B, with the pentafluorinated ring forming favorable interactions with nonpolar residues. The dihydroisobenzofuran core would orient the molecule within the catalytic site, potentially blocking substrate access or interfering with the electron transfer steps necessary for monoamine oxidation.

Caption: Hypothesized MAO-B inhibition by this compound.

Hypothesis 2: Modulation of TWIK-related Potassium (TREK-1) Channels

Recent studies have highlighted isobenzofuran-1(3H)-one derivatives as selective inhibitors of the TREK-1 potassium channel.[3] TREK-1 is implicated in neuronal excitability and apoptosis, making it a target for neuroprotective agents in conditions like ischemic stroke.[3] The fluorine atoms on the subject compound could enhance its interaction with the channel pore or allosteric binding sites through unique electrostatic and hydrophobic interactions. Inhibition of TREK-1 would lead to neuronal depolarization, which can be protective under excitotoxic conditions.

The proposed mechanism involves the binding of this compound to a regulatory site on the TREK-1 channel, inducing a conformational change that favors the closed state. This would reduce potassium efflux, thereby increasing neuronal excitability and resistance to apoptotic stimuli.

Caption: Hypothesized inhibition of TREK-1 channels.

Hypothesis 3: Anticancer Activity via Inhibition of Cyclooxygenase-2 (COX-2)

Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated anti-inflammatory and anticancer properties, partly through the inhibition of COX-2 expression and activity.[8] Chronic inflammation is a known driver of tumorigenesis, and COX-2 is often overexpressed in various cancers. The pentafluoro substitution could enhance the binding affinity and selectivity for COX-2 over the constitutive COX-1 isoform, potentially leading to a favorable therapeutic index.

The proposed mechanism involves the inhibition of the synthesis of prostaglandins, which are key mediators of inflammation and cancer cell proliferation. By suppressing COX-2, this compound could reduce inflammation-driven tumor growth and induce apoptosis.[8]

Part 2: Experimental Validation Frameworks

To investigate the aforementioned hypotheses, a structured, multi-tiered experimental approach is necessary. The following protocols are designed to provide a comprehensive in vitro and in vivo evaluation of this compound.

Experimental Protocol 1: In Vitro MAO-B Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of this compound against human MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Substrate: Kynuramine for MAO-A, and benzylamine for MAO-B.

-

Assay Principle: A fluorescence-based assay measuring the production of 4-hydroxyquinoline (from kynuramine) or hydrogen peroxide (from benzylamine oxidation).

-

Procedure:

-

Prepare a dilution series of the test compound in DMSO.

-

In a 96-well plate, add the enzyme, test compound, and buffer.

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction and measure the fluorescence signal.

-

-

Data Analysis: Calculate IC50 values by fitting the data to a dose-response curve.

Data Presentation:

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| This compound | TBD | TBD | TBD |

| Selegiline (Positive Control) | ~50 | ~0.01 | ~5000 |

Experimental Protocol 2: Electrophysiological Analysis of TREK-1 Channel Activity

Objective: To assess the effect of this compound on TREK-1 channel currents.

Methodology:

-

Cell Line: HEK293 cells stably expressing human TREK-1 channels.

-

Technique: Whole-cell patch-clamp electrophysiology.

-

Procedure:

-

Culture TREK-1 expressing HEK293 cells on glass coverslips.

-

Establish a whole-cell recording configuration.

-

Apply a series of voltage steps to elicit TREK-1 currents.

-

Perfuse the cells with varying concentrations of the test compound.

-

Record changes in current amplitude and kinetics.

-

-

Data Analysis: Generate dose-response curves for current inhibition to determine the IC50.

Caption: Workflow for patch-clamp analysis of TREK-1 inhibition.

Conclusion and Future Directions

The unique chemical architecture of this compound positions it as a compound of significant interest for chemical biology and drug discovery. While its biological activities remain to be elucidated, the strong precedent set by related isobenzofuran derivatives and the predictable modulatory effects of fluorination provide a solid foundation for hypothesis-driven research. The proposed mechanisms of action—MAO-B inhibition, TREK-1 channel modulation, and anticancer activity—offer tangible starting points for investigation. The experimental frameworks detailed in this guide provide a clear and robust path for characterizing the pharmacological profile of this novel molecule. Future research should also explore its pharmacokinetic properties and metabolic fate to fully assess its therapeutic potential.

References

-

El-Sayed, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [Link]

-

Li, Y., et al. (2022). Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases. PubMed. [Link]

-

Kwiecień, H., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central. [Link]

-

Wang, Y., et al. (2025). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. PubMed. [Link]

-

de Almeida, J. S., et al. (2021). Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. PubMed. [Link]

-

Hudlicky, M., & Pavlath, A. E. (2000). Fluorinated Aromatic Compounds. ResearchGate. [Link]

-

Wang, J., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. PubMed. [Link]

-

Gill, H., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]

-

Ali, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

- Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem.

-

Ali, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PubMed Central. [Link]

-

Holzer, M., et al. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI. [Link]

-

Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES. [Link]

-

Holzer, M., et al. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. PubMed. [Link]

-

Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. PubMed. [Link]

-

Al-Harrasi, A., et al. (2022). Natural Dihydroisobenzofuran Derivatives as a Template for Promising Radical Scavengers: Theoretical Insights into Structure-Activity Relationships, Thermochemistry and Kinetics. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 3, 6-disubstituted isobenzofuran-1(3H)-ones as novel inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran. As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its structural features through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is paramount for researchers, scientists, and drug development professionals. This document synthesizes established spectroscopic principles and data from analogous fluorinated and isobenzofuran-based structures to present a predictive yet robust analysis.

Molecular Structure and Spectroscopic Implications

The structure of this compound, with its geminal fluorine atoms on the dihydrofuran ring and a fluorine substituent on the benzene ring, presents a unique spectroscopic fingerprint. The high electronegativity and nuclear spin of fluorine (¹⁹F, I = ½) significantly influence the electronic environment of neighboring protons and carbons, leading to characteristic chemical shifts and complex coupling patterns in NMR spectra. Similarly, the C-F bonds will exhibit strong, characteristic absorptions in the IR spectrum, and the molecule is expected to undergo predictable fragmentation pathways in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of fluorinated organic molecules.[1] A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular connectivity and stereochemistry of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing signals for the methylene protons and the aromatic protons. The key feature will be the splitting of these signals due to coupling with the fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 5.2 - 5.5 | t | -CH₂- |

| ~ 7.0 - 7.5 | m | Aromatic-H |

-

-CH₂- Protons: These protons are adjacent to a carbon bearing two fluorine atoms. They are expected to appear as a triplet due to coupling with the two neighboring geminal fluorine atoms.

-

Aromatic Protons: The aromatic region will show a complex multiplet pattern due to coupling with each other and with the fluorine atom on the aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by large C-F coupling constants, which can be a valuable tool for assigning the carbon signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 70 - 75 | t | -CH₂- |

| ~ 110 - 140 | m | Aromatic-C |

| ~ 115 - 125 | t | C(F)₂ |

| ~ 160 - 165 | d | C-F (aromatic) |

-

-CH₂- Carbon: This carbon will appear as a triplet due to coupling with the two geminal fluorine atoms.

-

Aromatic Carbons: The aromatic carbons will show complex splitting patterns due to one-, two-, and three-bond couplings to the aromatic fluorine and the geminal fluorines.

-

C(F)₂ Carbon: The carbon atom bonded to two fluorine atoms will exhibit a large one-bond C-F coupling, resulting in a triplet.

-

C-F (aromatic) Carbon: The aromatic carbon directly attached to the fluorine atom will show a large one-bond C-F coupling, appearing as a doublet.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[2][3] The spectrum of this compound is expected to show two distinct signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -90 to -110 | t | -C(F)₂- |

| -110 to -130 | s | Aromatic-F |

-

-C(F)₂- Fluorines: The four equivalent geminal fluorine atoms are expected to appear as a triplet due to coupling with the two adjacent methylene protons.

-

Aromatic Fluorine: The single fluorine atom on the benzene ring is expected to appear as a singlet, or a finely split multiplet due to long-range couplings with the aromatic protons.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[4]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: 64-256 scans, relaxation delay of 1-2 seconds, spectral width of 200-300 ppm.

-

-

2D NMR Experiments: For unambiguous assignment of all signals, it is recommended to perform 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), HMBC (¹H-¹³C long-range), and HETCOR (¹H-¹⁹F).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying functional groups in a molecule. The IR spectrum of this compound will be dominated by strong absorptions from the C-F bonds.[5]

Predicted IR Spectrum

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| 1620 - 1580 | Medium | Aromatic C=C Stretch |

| 1350 - 1100 | Strong | C-F Stretch |

| 1150 - 1050 | Strong | C-O-C Stretch |

-

C-F Stretching: The most prominent feature of the IR spectrum will be one or more very strong absorption bands in the 1350-1100 cm⁻¹ region, characteristic of C-F stretching vibrations.

-

C-O-C Stretching: A strong band corresponding to the asymmetric stretching of the ether linkage is expected in the 1150-1050 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a solution cell.

-

ATR: Place a drop of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[4]

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

| Predicted m/z | Ion |

| 212 | [M]⁺ |

| 193 | [M - F]⁺ |

| 163 | [M - CF₂H]⁺ |

| 133 | [C₈H₄FO]⁺ |

| 113 | [C₇H₄F]⁺ |

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₈H₃F₅O = 212.03 g/mol ).

-

Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of a fluorine atom or a CF₂H group. The high stability of the tropylium cation may also influence the fragmentation pathways.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation.[6] Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that may yield a more prominent molecular ion peak.[7]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The predictive spectroscopic data presented in this guide provides a solid foundation for the characterization of this compound. The unique structural features of this molecule, particularly the extensive fluorination, will result in a distinct and informative spectroscopic fingerprint. The experimental protocols outlined herein represent best practices for obtaining high-quality data for this and other novel fluorinated compounds. This guide serves as a valuable resource for researchers in their efforts to synthesize and characterize new chemical entities for a wide range of applications.

References

- Electronic Supplementary Information S1 - The Royal Society of Chemistry.

- This journal is © The Royal Society of Chemistry 2015.

- Air-stable Aryl Derivatives of the Pentafluoroorthotellurate - The Royal Society of Chemistry.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH.

- Chemistry—A European Journal.

- Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC - NIH.

- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing).

- Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives.

- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Semantic Scholar.

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

The Advent and Advancement of Fluorinated Isobenzofurans: A Technical Guide for Researchers

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth technical exploration of the discovery and history of a specialized class of heterocyclic compounds: fluorinated isobenzofurans. We will traverse the historical landscape of their initial synthesis, delve into the evolution of synthetic methodologies, and illuminate the profound impact of fluorination on the physicochemical properties and applications of the isobenzofuran scaffold. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique chemical entity.

Introduction: The Allure of the Fluorinated Isobenzofuran Core

Isobenzofuran, a bicyclic aromatic ether, is a highly reactive and transient species, often generated in situ for immediate use in reactions like the Diels-Alder cycloaddition.[1] Its inherent reactivity stems from its quinoidal structure, which readily rearomatizes. The introduction of fluorine atoms to this core structure dramatically alters its electronic properties, stability, and reactivity, opening new avenues for its application.

The high electronegativity and small van der Waals radius of fluorine can significantly impact a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation, a highly desirable trait in drug design.[2]

-

Lipophilicity and Bioavailability: Fluorine substitution can modulate a molecule's lipophilicity, influencing its ability to cross biological membranes and improving its bioavailability.[3]

-

Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with biological targets.[3]

-

Reactivity and Selectivity: Fluorine's inductive effects can alter the electron density of the isobenzofuran ring system, influencing its reactivity in cycloaddition and other reactions.

This guide will systematically unpack the journey of fluorinated isobenzofurans from their conceptualization to their current status as valuable building blocks in chemical synthesis.

A Historical Perspective: The Dawn of Fluorinated Isobenzofurans

While the parent isobenzofuran was first trapped and characterized in the mid-20th century, the era of fluorinated analogs emerged later, driven by the growing appreciation for fluorine in specialty chemicals and pharmaceuticals. Early forays into fluorinated heterocycles were often challenging, requiring harsh reaction conditions and specialized reagents.

The precise first synthesis of a simple fluorinated isobenzofuran is not prominently documented in readily accessible historical reviews, suggesting it may have been a niche discovery or part of a broader study on fluorinated aromatic compounds. However, the synthesis of related fluorinated phthalides (isobenzofuran-1(3H)-ones) and dihydroisobenzofurans laid the groundwork for accessing the fully aromatic system.

A significant milestone in the broader field was the development of methods for the selective introduction of fluorine and trifluoromethyl groups into aromatic rings, which provided the necessary precursors for the synthesis of fluorinated isobenzofurans.[2]

Synthetic Strategies: From Precursors to Reactive Intermediates

The synthesis of fluorinated isobenzofurans is intrinsically linked to the generation of their non-fluorinated counterparts, with the added complexity of handling fluorinated starting materials. The primary strategies involve the in situ generation of the isobenzofuran and its immediate trapping, most commonly via a Diels-Alder reaction.

Generation from Fluorinated Phthalans (1,3-Dihydroisobenzofurans)

One of the most common precursors for isobenzofurans are phthalans. The synthesis of fluorinated phthalans can be achieved through various routes, often starting from fluorinated benzene derivatives.

Workflow for the Synthesis of a Fluorinated Phthalan:

Sources

A Theoretical and Computational Investigation of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran: A Proposed Framework

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate physicochemical and biological properties.[1][2][3] 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran represents a novel molecular scaffold with significant potential, yet a thorough understanding of its intrinsic properties from a theoretical standpoint is currently lacking in the scientific literature. This technical guide outlines a comprehensive ab initio and Density Functional Theory (DFT) based computational framework to elucidate the structural, electronic, and spectroscopic properties of this promising molecule. By detailing a rigorous, self-validating computational protocol, we provide a roadmap for researchers to predict its behavior, guide synthetic efforts, and accelerate its potential application in various scientific domains.

Introduction: The Rationale for a Theoretical Deep Dive

The 1,3-dihydroisobenzofuran core is a privileged scaffold found in numerous biologically active compounds.[4][5][6] The introduction of five fluorine atoms, particularly the geminal difluoro groups at the 1 and 3 positions and a fluorine on the aromatic ring, is anticipated to profoundly influence the molecule's conformational preferences, electronic distribution, and metabolic stability. Fluorine's high electronegativity can induce significant changes in local electronic environments, affecting non-covalent interactions and receptor binding affinities.[3]

Given the absence of dedicated theoretical studies on this compound, this guide proposes a systematic computational investigation. Theoretical studies provide a powerful, cost-effective, and time-efficient means to gain fundamental insights into a molecule's behavior at the atomic level, complementing and guiding experimental work. The methodologies outlined herein are designed to provide a robust and predictive understanding of this novel fluorinated compound.

Proposed Computational Workflow

The proposed theoretical investigation will follow a multi-step, hierarchical approach to ensure both accuracy and computational efficiency. The workflow is designed to build a comprehensive profile of the molecule, from its basic geometry to its potential reactivity and spectroscopic signatures.

Caption: A flowchart of the proposed computational study.

Methodologies and Theoretical Considerations

Geometry Optimization and Conformational Analysis

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule.

Protocol:

-

Initial Structure Generation: A 2D structure of this compound will be drawn and converted to a 3D structure using standard molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search will be performed to explore the potential energy surface and identify all relevant low-energy conformers. This is crucial as the dihydroisobenzofuran ring is not planar and can adopt different puckered conformations.

-

Geometry Optimization: Each identified conformer will be subjected to full geometry optimization using Density Functional Theory (DFT). A suitable functional, such as B3LYP or M06-2X, will be employed with a Pople-style basis set, for instance, 6-311+G(d,p). The choice of functional is critical; M06-2X is often recommended for systems where non-covalent interactions are important.

-

Frequency Analysis: A vibrational frequency calculation will be performed on each optimized structure at the same level of theory. The absence of imaginary frequencies will confirm that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Causality and Expertise: A thorough conformational analysis is paramount because different conformers can exhibit distinct electronic properties and reactivity. The choice of a functional like M06-2X is informed by its robust performance for main-group chemistry and its ability to capture dispersive interactions, which may be relevant in fluorinated systems.

Electronic Structure and Reactivity Descriptors

Understanding the electronic landscape of the molecule is key to predicting its reactivity and intermolecular interactions.

Protocol:

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap is a critical indicator of chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. The red-colored regions (negative potential) indicate electron-rich areas, while blue regions (positive potential) denote electron-poor areas.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to obtain atomic charges and to investigate hyperconjugative interactions, such as those between lone pairs and antibonding orbitals, which can influence conformational stability.

Causality and Expertise: The HOMO-LUMO gap provides a quantitative measure of the energy required for electronic excitation, with a larger gap generally implying greater stability. The MEP map is an intuitive tool that allows for the rapid identification of reactive sites, guiding the design of potential chemical reactions. NBO analysis provides a chemically intuitive picture of bonding and charge distribution, going beyond simple orbital descriptions.

Theoretical Spectroscopic Characterization

The prediction of spectroscopic data is a powerful tool for validating experimental results and aiding in structure elucidation.

Protocol:

-

NMR Spectroscopy: 1H, 13C, and 19F NMR chemical shifts will be calculated using the Gauge-Including Atomic Orbital (GIAO) method.[7] Calculations will be performed in the presence of a solvent model (e.g., PCM for chloroform or DMSO) to better simulate experimental conditions. Tetramethylsilane (TMS) will be used as the reference standard for 1H and 13C, while CFCl3 can be used for 19F.

-

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities obtained from the frequency analysis will be used to generate a theoretical IR spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and basis set deficiencies.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be performed to predict the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

Causality and Expertise: Theoretical NMR calculations are invaluable for assigning complex spectra, especially in molecules with multiple fluorine atoms where 19F-1H and 19F-13C couplings can complicate interpretation.[7] The predicted IR spectrum can help identify characteristic vibrational modes associated with the C-F bonds and the isobenzofuran core. TD-DFT provides insight into the nature of electronic transitions, which is fundamental to understanding the molecule's photophysical properties.

Data Presentation and Interpretation

To facilitate the analysis and dissemination of the computational results, the following data presentation formats are recommended:

Table 1: Key Structural and Electronic Parameters

| Parameter | Value |

| Optimized Energy (Hartree) | Calculated Value |

| HOMO Energy (eV) | Calculated Value |

| LUMO Energy (eV) | Calculated Value |

| HOMO-LUMO Gap (eV) | Calculated Value |

| Dipole Moment (Debye) | Calculated Value |

Table 2: Predicted NMR Chemical Shifts (ppm)

| Atom | Predicted Chemical Shift (ppm) |

| Hx | Calculated Value |

| Cy | Calculated Value |

| Fz | Calculated Value |

Potential Applications and Future Directions

The insights gained from this proposed theoretical study can have significant implications. For instance, understanding the MEP and HOMO-LUMO distribution can guide the design of new synthetic routes. The predicted conformational preferences and electronic properties can inform the development of this compound derivatives as potential drug candidates, where the fluorinated scaffold could enhance binding affinity and metabolic stability.[2][3]

Future theoretical work could involve:

-

Molecular Docking: Simulating the interaction of this molecule with relevant biological targets to explore its potential as a therapeutic agent.

-

Reaction Mechanism Studies: Investigating the transition states and reaction pathways of potential synthetic modifications.

-

Molecular Dynamics Simulations: Assessing the conformational dynamics of the molecule in different solvent environments to provide a more realistic picture of its behavior in solution.

Conclusion

While experimental investigation remains the ultimate arbiter of a molecule's properties, the theoretical framework outlined in this guide provides a robust and insightful approach to understanding this compound. By systematically applying established computational methodologies, researchers can gain a deep and predictive understanding of this novel fluorinated scaffold, thereby accelerating its journey from a chemical curiosity to a potentially valuable tool in science and technology.

References

- Royal Society of Chemistry. (2015). Supporting Information for "Uranium-ligand multiple bonding in a family of tris(hydrocarbyl) uranium(IV) compounds" (Version 2). This reference, while not directly on the topic, provides examples of NMR and structural analysis of complex molecules.

- de Oliveira, C. M. A., et al. (2014). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules.

- Conti, L., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]amino‐N‐(2,6‐dimethylphenyl)naphthalene‐1,8‐dicarboximides as Sigma (σ) Receptor Ligands. Journal of Medicinal Chemistry.

-

Kirschner, K. N., & Jorgensen, W. L. (2019). Computational Fluorine Scanning Using Free-Energy Perturbation. Journal of Chemical Information and Modeling. [Link]

-

Kornath, A., et al. (2015). On Pentafluoroorthotellurates and Related Compounds. Chemical Reviews. [Link]

-

Gao, Y., et al. (2016). Fluorine-19 NMR and computational quantification of isoflurane binding to the voltage-gated sodium channel NaChBac. Proceedings of the National Academy of Sciences. [Link]

-

Kmetič, M., & Stanovnik, B. (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Molecules. [Link]

-

SIELC Technologies. (2018). 1,3-Dihydroisobenzofuran. [Link]

-

Sowaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem. [Link]

-

PubChem. (2024). 1,1,3,3,3-Pentafluoropropene. [Link]

-

Al-Hadedi, A. A. M., et al. (2024). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. Molecules. [Link]

-

Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications. [Link]

-

Li, H., et al. (2024). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry. [Link]

-

Henry, L. K., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Bioorganic & Medicinal Chemistry Letters. [Link]

-

O'Hagan, D., et al. (2015). A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. Chemistry. [Link]

-

Glorius, F., et al. (2021). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemistry. Angewandte Chemie International Edition. [Link]

-

Grembecka, J., et al. (2022). Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization. Journal of Medicinal Chemistry. [Link]

-

Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. [Link]

-

Martín-Sómer, A., et al. (2024). Pentafluoroorthotellurate Uncovered: Theoretical Perspectives on an Extremely Electronegative Group. Refubium - Freie Universität Berlin. [Link]

-

NIST. (n.d.). 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene. NIST Chemistry WebBook. [Link]

-

Bardeen, C. J., et al. (2015). Two Thin Film Polymorphs of the Singlet Fission Compound 1,3-Diphenylisobenzofuran. The Journal of Physical Chemistry Letters. [Link]

-

NIST. (n.d.). Benzenethiol, pentafluoro-. NIST Chemistry WebBook. [Link]

-

Dmowski, W. (1993). Formation of 1,1,3,3-tetrafluoro-1,3-dihydroisobenzofurans in reactions of phthalic acids with sulphur tetrafluoride. Evaluation of the steric and electronic effects of the substituents. Journal of Fluorine Chemistry. [Link]

Sources

- 1. Computational Fluorine Scanning Using Free-Energy Perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorine-19 NMR and computational quantification of isoflurane binding to the voltage-gated sodium channel NaChBac - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. The incorporation of fluorine atoms into the isobenzofuran scaffold is known to dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the known chemical identifiers, physicochemical properties, potential synthetic strategies, and prospective applications of this compound, with a particular focus on its relevance to drug discovery and development. While specific experimental data for this exact molecule is limited in publicly available literature, this document extrapolates information from closely related fluorinated heterocycles to provide a foundational understanding for researchers.

Chemical Identity and Core Properties